This compound can be classified as:
The synthesis of 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid typically involves a multi-step process. One common method includes:
For industrial production, processes may be optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
The molecular structure of 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid can be represented in various chemical notation systems:
1S/C11H13NO4/c1-2-16-10(13)7-12-9-5-3-4-8(6-9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15)
CCOC(=O)CNC1=CC=CC(=C1)C(=O)O
The compound features a benzoic acid core with an ethoxy group and an amino substituent. This specific substitution pattern enhances its chemical reactivity and biological activity, making it a valuable compound for further research .
3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid has not been extensively characterized in literature but can be inferred based on its structure:
The physical and chemical properties of 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 223.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
pKa | Not specified |
These properties indicate that the compound is likely soluble in organic solvents due to its non-polar ethoxy group while retaining some polar characteristics from the carboxylic acid .
3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid has several notable applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: